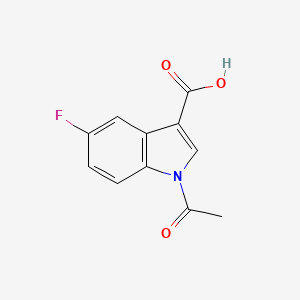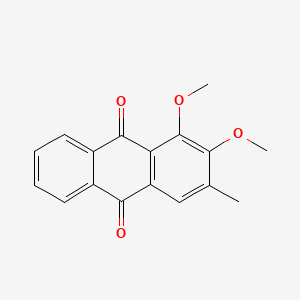
1,2-Dimethoxy-3-methylanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethoxy-3-methylanthraquinone is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications in various fields Anthraquinones are characterized by their three-ring structure with two ketone groups at positions 9 and 10
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-3-methylanthraquinone can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-dihydroxy-3-methylanthraquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2-Dimethoxy-3-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
科学研究应用
1,2-Dimethoxy-3-methylanthraquinone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: Used as a dye intermediate and in the production of pigments and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dimethoxy-3-methylanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells. Additionally, it can inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
相似化合物的比较
1,2-Dimethoxy-3-methylanthraquinone can be compared with other anthraquinone derivatives, such as:
1,2-Dihydroxy-3-methylanthraquinone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,3,4-Trimethoxy-2-hydroxyanthraquinone: Contains additional methoxy groups, leading to variations in biological activity and applications.
2-Hydroxy-3-methylanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
75313-49-4 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
1,2-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-8-12-13(17(21-3)16(9)20-2)15(19)11-7-5-4-6-10(11)14(12)18/h4-8H,1-3H3 |
InChI 键 |
YHRBISPBNCKHNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


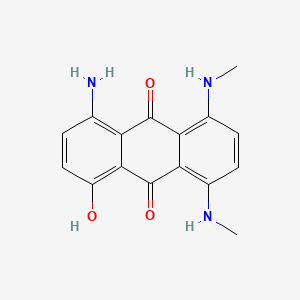
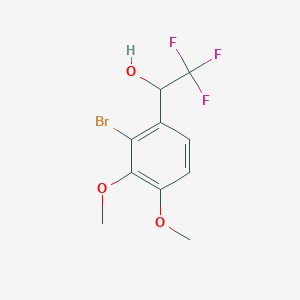
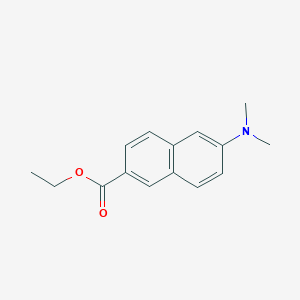
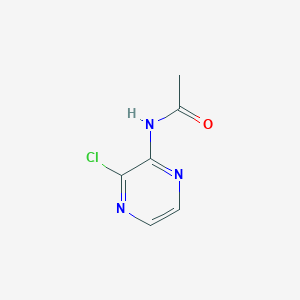
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
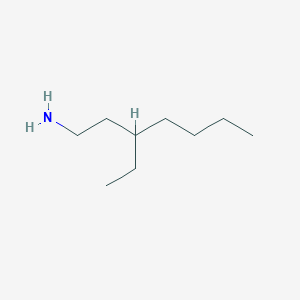
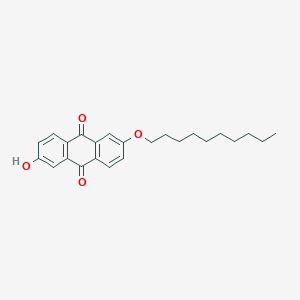

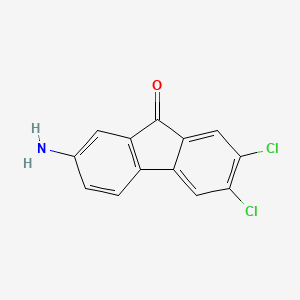



![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
